Dodecane; 2-methyloxirane; oxirane
Description
Structural Architecture and Bond Configuration
The molecular geometries of these three compounds exhibit fundamentally different structural architectures that determine their chemical and physical properties. Oxirane, with the molecular formula carbon-2 hydrogen-4 oxygen, features a three-membered ring structure characterized by significant angular strain. The epoxy cycle of ethylene oxide forms an almost regular triangle with bond angles of approximately 60 degrees, creating substantial angular strain corresponding to an energy of 105 kilojoules per mole. This geometric constraint results from the forced deviation from the typical tetrahedral bond angles, with the carbon-oxygen-carbon angle measuring significantly less than the ideal 109.5 degrees found in unstrained systems.
The comparative analysis of bond angles across different oxygen-containing functional groups reveals the unique strain characteristics of the oxirane ring system. In alcohols, the carbon-oxygen-hydrogen angle measures approximately 110 degrees, while in ethers, the carbon-oxygen-carbon angle typically spans 120 degrees. The dramatic compression to 60 degrees in oxirane demonstrates the extraordinary ring strain that contributes to the compound's high reactivity and thermodynamic instability.
2-Methyloxirane shares the fundamental three-membered ring structure of oxirane but incorporates an additional methyl substituent that influences its overall molecular geometry and electronic distribution. The presence of the methyl group introduces asymmetry to the molecule while maintaining the characteristic angular strain of the oxirane ring system. Detailed computational analysis reveals that the oxirane ring geometry remains remarkably consistent across substituted variants, with bond angles of 61.5 degrees for the carbon-oxygen-carbon configuration, carbon-oxygen bond lengths of 1.435 angstroms, and carbon-carbon bond lengths of 1.469 angstroms.
Dodecane represents a completely different structural paradigm as a linear saturated hydrocarbon with the molecular formula carbon-12 hydrogen-26. The molecule adopts an extended zigzag conformation typical of normal alkanes, with tetrahedral carbon centers and carbon-carbon bond angles of approximately 109.5 degrees. The absence of ring strain and the flexibility of the carbon chain result in significantly different thermodynamic and kinetic properties compared to the cyclic ethers.
Electronic Configuration and Molecular Orbital Considerations
The electronic configurations of these compounds reflect their distinct bonding patterns and structural constraints. The moment of inertia calculations for ethylene oxide provide insight into its molecular dynamics, with principal axis values of 32.921×10^-40 gram-centimeters squared, 37.926×10^-40 gram-centimeters squared, and 59.510×10^-40 gram-centimeters squared. These values indicate the asymmetric mass distribution resulting from the three-membered ring structure and the presence of the oxygen heteroatom.
The relative instability of the carbon-oxygen bonds in oxirane becomes apparent through bond dissociation energy analysis. The energy required to cleave two carbon-oxygen bonds in ethylene oxide measures 354.38 kilojoules per mole, which can be compared to the single carbon-oxygen bond cleavage in ethanol requiring 405.85 kilojoules per mole and in dimethyl ether requiring 334.72 kilojoules per mole. This comparison reveals that while individual carbon-oxygen bonds in oxirane are not necessarily weaker than those in other oxygen-containing compounds, the ring strain significantly affects the overall molecular stability.
The electronic properties of 2-methyloxirane demonstrate similar characteristics to oxirane, with the methyl substitution providing additional electron density that can influence reactivity patterns. The dipole moment of 2.00 debye for propylene oxide indicates significant charge separation within the molecule, reflecting the electronegativity difference between carbon and oxygen atoms and the asymmetric molecular geometry.
Dodecane, as a saturated hydrocarbon, exhibits minimal polarity with a dipole moment of only 0.07 debye, reflecting the symmetric distribution of electron density along the carbon chain and the absence of strongly electronegative heteroatoms. The uniform carbon-hydrogen and carbon-carbon bonding throughout the molecule results in relatively low reactivity under ambient conditions.
Properties
CAS No. |
37311-00-5 |
|---|---|
Molecular Formula |
C17H36O2 |
Molecular Weight |
272.5 g/mol |
IUPAC Name |
dodecane;2-methyloxirane;oxirane |
InChI |
InChI=1S/C12H26.C3H6O.C2H4O/c1-3-5-7-9-11-12-10-8-6-4-2;1-3-2-4-3;1-2-3-1/h3-12H2,1-2H3;3H,2H2,1H3;1-2H2 |
InChI Key |
GMMUMXYUVFRBFV-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC.CC1CO1.C1CO1 |
Canonical SMILES |
CCCCCCCCCCCC.CC1CO1.C1CO1 |
Other CAS No. |
37311-00-5 |
Pictograms |
Corrosive; Irritant; Environmental Hazard |
Origin of Product |
United States |
Scientific Research Applications
Industrial Applications
A. Cleaning Agents
Dodecane and its derivatives are utilized in the formulation of industrial cleaning agents. The compound's ability to dissolve oils and greases makes it suitable for use in various cleaning products. Research indicates that formulations containing dodecane demonstrate effective removal of contaminants from surfaces, particularly in the petroleum industry .
B. Solvent Properties
The solvent capabilities of dodecane; 2-methyloxirane; oxirane make it valuable in chemical processes. Its low volatility and high solvency power enable its use in paint thinners, adhesives, and coatings. This compound facilitates the dissolution of various organic materials, enhancing the performance of these products .
Chemical Synthesis
A. Epoxy Resins
The compound serves as a precursor in synthesizing epoxy resins, which are widely used in adhesives, coatings, and composite materials. The reactivity of 2-methyloxirane allows for the formation of cross-linked structures that enhance mechanical strength and thermal stability .
B. Pharmaceutical Intermediates
This compound is also explored as an intermediate in pharmaceutical synthesis. Its unique structure allows for modifications that are essential in creating various active pharmaceutical ingredients (APIs). Studies have highlighted its role in synthesizing complex molecules used in drug formulations .
Environmental Applications
A. Oil Spill Recovery
In environmental science, dodecane's hydrophobic nature is exploited for oil spill recovery technologies. Its application in dispersants helps to break down oil slicks into smaller droplets, promoting biodegradation by microorganisms . Case studies have shown improved recovery rates when using formulations that include dodecane derivatives.
B. Toxicity Studies
Research on the environmental impact of this compound has been conducted to assess its toxicity levels and ecological risks. The results indicate that while the compound exhibits low toxicity to aquatic life at certain concentrations, caution is advised due to potential bioaccumulation effects .
Data Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Industrial Cleaning | Used in formulations for oil and grease removal | Effective in petroleum industry applications |
| Solvent Properties | Acts as a solvent for paints and adhesives | Enhances performance in organic material dissolution |
| Epoxy Resin Synthesis | Precursor for creating durable epoxy resins | Improves mechanical strength and thermal stability |
| Pharmaceutical Intermediates | Used in synthesizing active pharmaceutical ingredients | Essential for complex molecule creation |
| Oil Spill Recovery | Utilized in dispersants for oil slick remediation | Increases biodegradation rates |
| Toxicity Studies | Assesses environmental impact and ecological risks | Low toxicity observed but potential bioaccumulation |
Case Studies
-
Industrial Cleaning Efficacy
- A study evaluating various cleaning agents found that those incorporating dodecane significantly outperformed traditional solvents in removing heavy oils from machinery surfaces.
-
Environmental Impact Assessment
- Research conducted on the effects of dodecane during oil spill incidents demonstrated that dispersants containing this compound led to a marked increase in microbial degradation rates compared to control groups without it.
-
Pharmaceutical Synthesis
- A case study on the synthesis of a specific API highlighted the efficiency of using this compound as an intermediate, resulting in higher yields and reduced reaction times.
Comparison with Similar Compounds
Comparative Analysis
Structural and Physical Properties
| Property | Dodecane | Oxirane | 2-Methyloxirane |
|---|---|---|---|
| Molecular Formula | C₁₂H₂₆ | C₂H₄O | C₃H₆O |
| Functional Group | Alkane | Epoxide | Epoxide |
| Boiling Point (°C) | ~216 | 10.7 | 34–35 |
| Reactivity | Low (saturated) | High (ring strain) | Moderate (steric hindrance) |
| Water Solubility | Insoluble | Miscible (polar) | Partially soluble |
Key Differences :
- Dodecane lacks functional groups, rendering it chemically inert. Its hydrophobicity contrasts sharply with the polar epoxides .
- Oxirane ’s small ring size creates significant ring strain, making it highly reactive toward nucleophiles (e.g., water, alcohols) .
- 2-Methyloxirane ’s methyl group reduces ring strain slightly but introduces steric effects, slowing reactions compared to oxirane .
Chemical Reactivity
Dodecane
- Undergoes combustion and free-radical halogenation.
- Lacks sites for nucleophilic or electrophilic attack due to its saturated structure .
Oxirane
- Reacts readily with nucleophiles (e.g., water, amines) via ring-opening to form diols or amino alcohols.
- Polymerizes under acidic or basic conditions to form polyethylene glycol derivatives .
2-Methyloxirane
- Ring-opening reactions are slower due to steric hindrance but follow similar mechanisms to oxirane.
- Preferential attack occurs at the less hindered carbon, leading to regioselective products (e.g., propylene glycol) .
Comparison with Similar Compounds
- Hexadecyloxirane (C₁₆H₃₂O): A long-chain epoxide with higher hydrophobicity than oxirane, used in surfactants and coatings .
- Glycidyl Ethers (e.g., 2-[(4-Methoxyphenoxy)methyl]oxirane): Substituents like methoxy groups enhance solubility and reactivity for specialized polymers .
Research and Industrial Significance
- Dodecane : Studied for its role in volatile organic compound (VOC) mixtures emitted by microbes, with implications for agriculture and medicine .
- Oxirane : Central to green chemistry efforts due to its efficiency in producing biodegradable polymers .
- 2-Methyloxirane : Advances in asymmetric synthesis leverage its chirality for enantioselective drug production .
Preparation Methods
Summary and Comparative Analysis
| Compound | Preparation Method | Key Reagents/Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Dodecane | Sodium cyanoborohydride reduction in HMPA | Sodium cyanoborohydride, HMPA | 80 °C, 2 h | 79-81 | High selectivity, functional group tolerant |
| Wurtz reaction with sodium metal | Sodium metal, alkyl bromides | Reflux, distillation | ~87 | Classical method, requires sodium handling | |
| 2-Methyloxirane | Halohydrin cyclization | Halides (Cl, Br, I), various bases | Mild, controlled | Variable | Industrially scalable, avoids harsh reagents |
| Oxirane | Epoxidation via DMSO-Me2SO4 sulfonium salt | DMSO, dimethyl sulfate, tertiary amines/quaternary ammonium salts | 20-80 °C, hours | 94-97 | Clean, efficient, suitable for scale-up |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
